molecular formula C8H10N2O2 B13321398 1-(1-Methyl-1H-pyrazol-5-yl)butane-1,3-dione

1-(1-Methyl-1H-pyrazol-5-yl)butane-1,3-dione

Cat. No.: B13321398
M. Wt: 166.18 g/mol
InChI Key: HGSUYJILSIXYCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Methyl-1H-pyrazol-5-yl)butane-1,3-dione is a heterocyclic compound featuring a pyrazole ring substituted with a methyl group at the 1-position and a butane-1,3-dione moiety at the 5-position. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as key intermediates in the synthesis of more complex heterocyclic systems .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Methyl-1H-pyrazol-5-yl)butane-1,3-dione typically involves the reaction of 1-methyl-1H-pyrazole with butane-1,3-dione under acidic or basic conditions. One common method involves the use of acetic acid as a catalyst, where the reactants are heated to promote the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of solvents like ethanol or methanol can aid in the dissolution of reactants and facilitate the reaction process .

Chemical Reactions Analysis

Types of Reactions: 1-(1-Methyl-1H-pyrazol-5-yl)butane-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(1-Methyl-1H-pyrazol-5-yl)butane-1,3-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1-Methyl-1H-pyrazol-5-yl)butane-1,3-dione involves its interaction with various molecular targets. The pyrazole ring can coordinate with metal ions, forming stable complexes that exhibit unique properties. The diketone moiety can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Uniqueness: 1-(1-Methyl-1H-pyrazol-5-yl)butane-1,3-dione is unique due to its combination of a pyrazole ring and a diketone moiety, which imparts distinct reactivity and potential for forming metal complexes. This makes it particularly valuable in coordination chemistry and materials science .

Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

1-(2-methylpyrazol-3-yl)butane-1,3-dione

InChI

InChI=1S/C8H10N2O2/c1-6(11)5-8(12)7-3-4-9-10(7)2/h3-4H,5H2,1-2H3

InChI Key

HGSUYJILSIXYCC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)C1=CC=NN1C

Origin of Product

United States

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